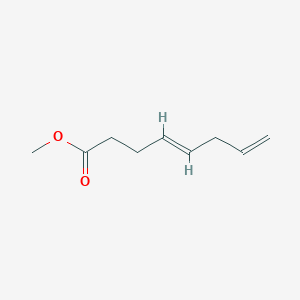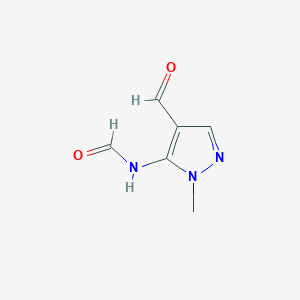
N-(4-formyl-2-methylpyrazol-3-yl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-formyl-2-methylpyrazol-3-yl)formamide, also known as FMF, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrazole-based compounds, which have been extensively studied due to their diverse biological activities. FMF has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been investigated.
作用机制
The mechanism of action of N-(4-formyl-2-methylpyrazol-3-yl)formamide is not fully understood, but it has been suggested to involve the inhibition of various enzymes and signaling pathways. N-(4-formyl-2-methylpyrazol-3-yl)formamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses. Moreover, N-(4-formyl-2-methylpyrazol-3-yl)formamide has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
生化和生理效应
N-(4-formyl-2-methylpyrazol-3-yl)formamide has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in lipopolysaccharide (LPS)-stimulated macrophages. N-(4-formyl-2-methylpyrazol-3-yl)formamide has also been shown to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases (MMPs). Moreover, N-(4-formyl-2-methylpyrazol-3-yl)formamide has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
实验室实验的优点和局限性
N-(4-formyl-2-methylpyrazol-3-yl)formamide has several advantages for laboratory experiments, including its ease of synthesis, low cost, and high purity. Moreover, N-(4-formyl-2-methylpyrazol-3-yl)formamide has been shown to exhibit potent biological activities at relatively low concentrations, making it a promising candidate for further research. However, N-(4-formyl-2-methylpyrazol-3-yl)formamide also has some limitations, including its poor solubility in water and some organic solvents, which can affect its bioavailability and efficacy. Moreover, the mechanism of action of N-(4-formyl-2-methylpyrazol-3-yl)formamide is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
未来方向
There are several potential future directions for research on N-(4-formyl-2-methylpyrazol-3-yl)formamide. One possible direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, N-(4-formyl-2-methylpyrazol-3-yl)formamide could be further studied for its anti-cancer activities, particularly in combination with other chemotherapeutic agents. Furthermore, the molecular targets and signaling pathways of N-(4-formyl-2-methylpyrazol-3-yl)formamide could be elucidated using various biochemical and molecular biology techniques. Finally, the pharmacokinetics and pharmacodynamics of N-(4-formyl-2-methylpyrazol-3-yl)formamide could be studied in animal models to determine its safety and efficacy for potential clinical applications.
Conclusion:
In conclusion, N-(4-formyl-2-methylpyrazol-3-yl)formamide is a promising chemical compound with potential applications in scientific research. It has been synthesized using various methods and has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. N-(4-formyl-2-methylpyrazol-3-yl)formamide has several advantages for laboratory experiments, including its ease of synthesis, low cost, and high purity. However, further studies are needed to elucidate its mechanism of action, molecular targets, and signaling pathways. Moreover, the potential applications of N-(4-formyl-2-methylpyrazol-3-yl)formamide in the treatment of inflammatory diseases and cancer warrant further investigation.
合成方法
N-(4-formyl-2-methylpyrazol-3-yl)formamide can be synthesized using different methods, including the reaction of 2-methylpyrazol-3-amine with formyl chloride and sodium hydroxide, or the reaction of 2-methylpyrazol-3-amine with ethyl formate and sodium hydroxide. The yield of N-(4-formyl-2-methylpyrazol-3-yl)formamide obtained using these methods ranges from 50% to 80%. The purity of the synthesized N-(4-formyl-2-methylpyrazol-3-yl)formamide can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
N-(4-formyl-2-methylpyrazol-3-yl)formamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. N-(4-formyl-2-methylpyrazol-3-yl)formamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the growth and proliferation of cancer cells. Moreover, N-(4-formyl-2-methylpyrazol-3-yl)formamide has been reported to possess antibacterial and antifungal activities against various strains of microorganisms.
属性
CAS 编号 |
188998-35-8 |
|---|---|
产品名称 |
N-(4-formyl-2-methylpyrazol-3-yl)formamide |
分子式 |
C6H7N3O2 |
分子量 |
153.14 g/mol |
IUPAC 名称 |
N-(4-formyl-2-methylpyrazol-3-yl)formamide |
InChI |
InChI=1S/C6H7N3O2/c1-9-6(7-4-11)5(3-10)2-8-9/h2-4H,1H3,(H,7,11) |
InChI 键 |
IRHGNKDIOCBMDM-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)C=O)NC=O |
规范 SMILES |
CN1C(=C(C=N1)C=O)NC=O |
同义词 |
Formamide, N-(4-formyl-1-methyl-1H-pyrazol-5-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



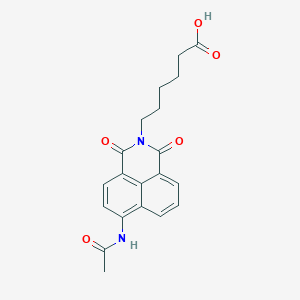
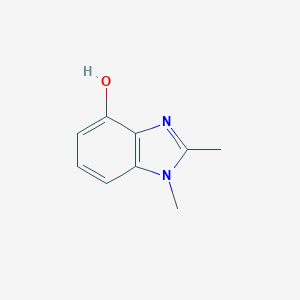
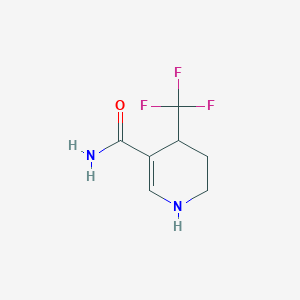
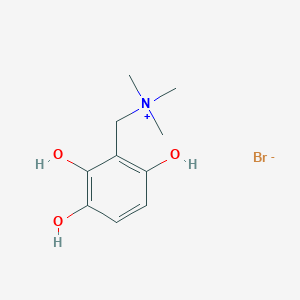
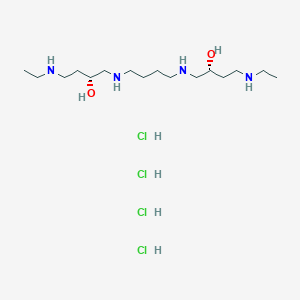
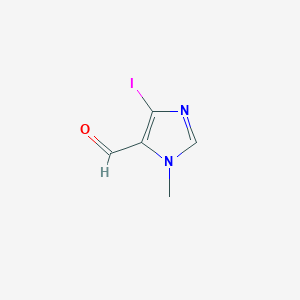
![(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B63868.png)
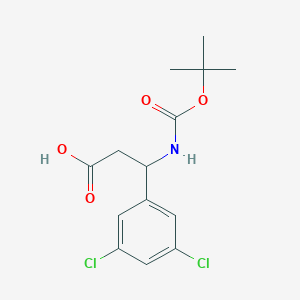
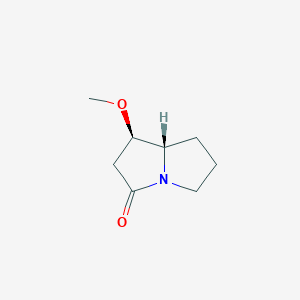
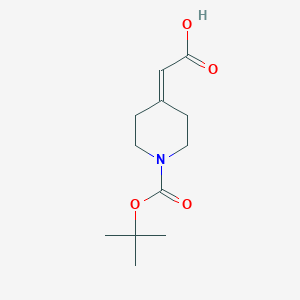
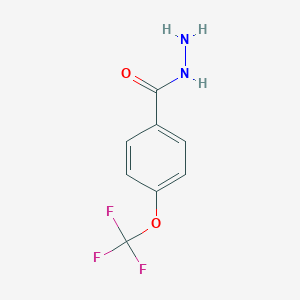
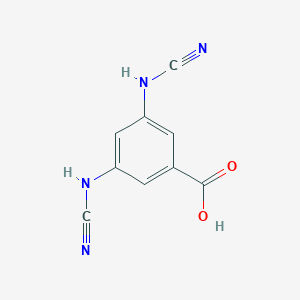
![3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one](/img/structure/B63884.png)
